1,2,3-丙三羧酸,2-羟基-,铜盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

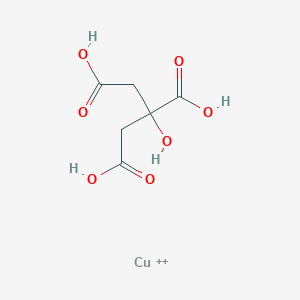

Cupric citrate, also known as copper citrate, is a coordination compound formed by the reaction of citric acid with copper ions. This compound is known for its chelating properties and is used in various industrial and scientific applications.

作用机制

Target of Action

Cupric citrate, also known as 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, copper salt, primarily targets enzymes and proteins that require copper as a cofactor . Copper is an essential trace element and an important catalyst for heme synthesis and iron absorption . It is involved in the functioning of many metalloenzymes including ceruloplasmin, ferroxidase II, lysyl oxidase, monoamine oxidase, Zn-copper superoxide dismutase, tyrosinase, dopamine-β-hydroxylase, and cytochrome-c-oxidase .

Mode of Action

Cupric citrate interacts with its targets by donating or accepting an electron during the switch between Cu(I) and Cu(II), acting as a cofactor for various enzymes . It can also stabilize the conformations of proteins by binding to them . Excess copper ions can generate reactive oxygen species (ros), leading to cytotoxicity .

Biochemical Pathways

Cupric citrate affects several biochemical pathways. For instance, it interferes with the Krebs cycle by inhibiting the enzyme aconitase . This compound also plays a role in copper metabolism in organisms like yeast, affecting enzyme activities and protein configuration .

Pharmacokinetics

Copper absorbed from the intestine is transported quickly into blood serum and deposited in the liver bound to metallothionein . The average daily intake of copper in the USA is approximately 1 mg Cu with the diet being a primary source .

Result of Action

The molecular and cellular effects of cupric citrate’s action include the generation of DNA-damaging reactive oxygen species at the nanoparticle surface or in solution by copper dissolved from the nanoparticle surface via Fenton-like reactions . It also influences the post-absorptive metabolism of lipids and changes bacterial populations in the intestine, reducing inflammation caused by pathogens .

Action Environment

Environmental factors can influence the action, efficacy, and stability of cupric citrate. For instance, in the aquatic system, the toxic capacity of copper nanoparticles can be affected by the presence of organic materials, water temperature, and the genetic makeup and physiological characteristics of fish species

科学研究应用

Cupric citrate has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in various organic reactions.

Biology: Employed in studies involving copper metabolism and enzyme activity.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in electroplating, as a corrosion inhibitor, and in the formulation of metal cleaning agents.

生化分析

Biochemical Properties

Cupric Citrate plays a role in biochemical reactions, particularly in the citric acid cycle . It is well suited to bind to aconitase, an enzyme that catalyzes the isomerization of citrate to isocitrate in the citric acid cycle .

Cellular Effects

It is known that copper ions can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Cupric Citrate involves its interaction with enzymes in the citric acid cycle. Specifically, it binds to aconitase but lacks the hydroxyl group necessary for the enzyme to complete its reaction, thereby interfering with the cycle .

Metabolic Pathways

Cupric Citrate is involved in the citric acid cycle, a crucial metabolic pathway. It interacts with the enzyme aconitase, but its lack of a hydroxyl group prevents the enzyme from completing its reaction .

准备方法

Synthetic Routes and Reaction Conditions

Cupric citrate can be synthesized by reacting citric acid with copper(II) sulfate in an aqueous solution. The reaction typically involves dissolving citric acid in water, followed by the addition of copper(II) sulfate. The mixture is then heated to facilitate the reaction, resulting in the formation of copper citrate.

Industrial Production Methods

Industrial production of Cupric citrate involves similar methods but on a larger scale. The process includes precise control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity of the product.

化学反应分析

Types of Reactions

Cupric citrate undergoes various chemical reactions, including:

Oxidation: The copper ion in the compound can undergo oxidation reactions.

Reduction: The compound can be reduced under specific conditions.

Substitution: Ligand exchange reactions can occur, where the citrate ligand is replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Ligand exchange can be facilitated by using other chelating agents like EDTA.

Major Products Formed

Oxidation: Oxidized forms of copper citrate.

Reduction: Reduced copper species.

Substitution: New coordination compounds with different ligands.

相似化合物的比较

Similar Compounds

Citric Acid: The parent compound of copper citrate, widely used in food and pharmaceuticals.

Copper Sulfate: Another copper compound with different applications, including agriculture and chemistry.

Copper Acetate: Used in similar applications but with different chemical properties.

Uniqueness

Cupric citrate is unique due to its specific chelating properties and stability. It offers advantages in applications requiring controlled release of copper ions and specific interactions with biological molecules.

属性

CAS 编号 |

10402-15-0 |

|---|---|

分子式 |

C6H5CuO7- |

分子量 |

252.65 g/mol |

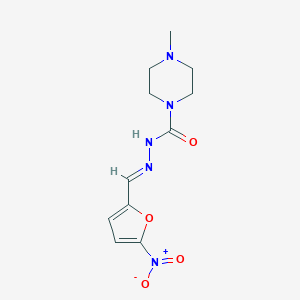

IUPAC 名称 |

copper;2-(carboxymethyl)-2-oxidobutanedioate |

InChI |

InChI=1S/C6H7O7.Cu/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h1-2H2,(H,7,8)(H,9,10)(H,11,12);/q-1;+2/p-2 |

InChI 键 |

ANIGJPSKHKFUNC-UHFFFAOYSA-L |

SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Cu+2] |

规范 SMILES |

C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])[O-].[Cu+2] |

沸点 |

Decomposes (NTP, 1992) Decomposes |

颜色/形态 |

Crystals; monoclinic holohedra; crystallizes from hot concentrated aqueous solution Colorless, translucent crystals or powder Rhombic crystals from water with 1 mol of water of crystallization |

密度 |

1.54 at 68 °F (USCG, 1999) - Denser than water; will sink 1.665 g/cu cm at 20 °C BULK DENSITY: 56.2 LB/CU FT; HEAT OF SOLN: -3.9 KCAL/MOLE; BUFFERING INDEX: 2.46; STD FREE ENERGY OF ANION FORMATION: -278.8 KCAL FOR AQ SOLN @ 25 °C Density: 1.542 g/cu cm /Citric acid monohydrate/ White, odorless crystals, granules or powder; cool, saline taste. Stable in air, becomes anhydrous at 150 °C. Density: 1.814. Soluble in 3 parts water, 0.6 parts boiling water. Insoluble in alcohol. The aqueous solution is slightly alkaline to litmus. pH about 8 /Sodium citrate dihydrate/ |

闪点 |

100 °C |

熔点 |

307 °F (anhydrous) (NTP, 1992) 153 °C |

物理描述 |

Green to blue crystals or powder; [MSDSonline] |

Pictograms |

Corrosive; Irritant |

相关CAS编号 |

141633-96-7 |

溶解度 |

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992) Very soluble in water; freely soluble in ethanol; soluble in ether In water, 3.83X10+5 mg/L at 25 °C Solubility in water: 54.0% w/w at 10 °C; 59.2% at 20 °C; 64.3% at 30 °C; 68.6% at 40 °C; 70.9% at 50 °C; 73.5% at 60 °C; 76.2% at 70 °C; 78.8% at 80 °C; 81.4% at 90 °C; 84.0% at 100 °C Very soluble in ethanol; soluble in ether, ethyl acetate; insoluble in benzene, chloroform 592.0 mg/mL Solubility in water, g/100ml at 20 °C: 59 Very soluble in water, slightly soluble in ether Freely soluble (in ethanol) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。